molecular formula C21H19ClFNO4S B1311818 2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid CAS No. 571170-81-5

2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid

Cat. No.: B1311818
CAS No.: 571170-81-5
M. Wt: 435.9 g/mol
InChI Key: NXFFJDQHYLNEJK-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By selectively inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn modulates key signaling pathways, particularly the suppression of pro-inflammatory mediator production . This mechanism underpins its primary research value in the investigation of chronic inflammatory and autoimmune conditions. Its specific chemical structure, featuring the 7-fluoro and 5-(methylsulfonyl) substitutions, is designed to enhance potency and optimize the therapeutic index by mitigating emetic side effects historically associated with earlier PDE4 inhibitors. Consequently, this molecule serves as a critical pharmacological tool for studying diseases such as psoriasis, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis in preclinical models , providing researchers with a means to dissect the role of PDE4 isoforms in immune cell function and cytokine release. Its utility extends to probing cAMP-mediated pathways in other biological contexts, including central nervous system disorders and dermatological research.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFFJDQHYLNEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436805
Record name DIASTEREOMER 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571170-81-5
Record name DIASTEREOMER 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diastereomers can be synthesized through various methods, including the formation of diastereomeric salts. For example, a racemic mixture of phenylsuccinic acid can be mixed with a pure sample of (-)-proline, resulting in the formation of diastereomeric salts. These salts can then be separated using standard laboratory techniques such as filtration . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for the separation of diastereomers .

Chemical Reactions Analysis

Diastereomers undergo various types of chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the diastereomer. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the starting materials and reaction conditions .

Scientific Research Applications

Prostaglandin D2 Receptor Antagonism

One of the primary applications of this compound is its role as a selective antagonist for the Prostaglandin D2 receptor (DP). Research has demonstrated that it exhibits high affinity for this receptor, with a Ki value of 2.0 nM . This antagonistic activity suggests potential therapeutic uses in conditions where prostaglandin D2 signaling is implicated, such as asthma and allergic responses.

Antifungal Activity

The compound has also been evaluated for antifungal properties. In studies assessing its efficacy against various phytopathogenic fungi, it showed varying levels of activity. For instance, specific derivatives exhibited inhibition rates exceeding 90% against certain fungal strains . This positions the compound as a candidate for agricultural applications in managing fungal diseases.

Case Study 1: Prostaglandin D2 Receptor Antagonism

A study published in the Journal of Medicinal Chemistry highlighted the optimization of this compound to enhance its pharmacokinetic profile while maintaining its antagonistic properties against the DP receptor . The modifications made were aimed at reducing biliary excretion and improving overall bioavailability.

Case Study 2: Antifungal Efficacy

In another research article, the compound was tested against multiple strains of fungi. The results indicated that certain structural modifications enhanced antifungal activity significantly compared to parent compounds. This study provided insights into structure-activity relationships that could guide future synthetic efforts .

Mechanism of Action

The mechanism of action of diastereomers depends on their specific molecular structure and the biological targets they interact with. Diastereomers can interact with various molecular targets, including enzymes and receptors, leading to different biological effects. The pathways involved in these interactions can vary widely and are often studied using techniques such as molecular modeling and spectroscopy .

Comparison with Similar Compounds

Lead Compounds 6 and 7

Key Features :

  • Compound 6 : Early lead with 7-methylsulfonyl and 5-fluoro substituents.
  • Compound 7 : Structural isomer with reversed substituent positions.
Property Compound 6 Compound 7 MK-0524 (13)
DP Ki (nM) 2.0 2.0 2.0
Rat Half-Life (h) 0.5 0.3 4.5
Biliary Excretion High (Cmax = 1100 µM) Very High (Cmax = 3900 µM) Low (Cmax < 100 µM)
Clearance Rate Rapid Rapid Moderate

Insights :
Replacing the 7-methylsulfonyl group in 6 and 7 with fluorine in MK-0524 reduced biliary excretion by >90%, significantly improving oral bioavailability and half-life. This modification also retained DP receptor affinity (Ki = 2.0 nM) while enhancing metabolic stability .

Indomethacin Analogs (Compound 31)

Structure : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide
Molecular Formula : C25H18ClF3N2O5S
Synthesis Yield : 43% via automated HPLC purification .

Property Compound 31 MK-0524
Target Activity COX-2 Inhibition DP Receptor Antagonism
Key Substituents 4-Chlorobenzoyl, Trifluoromethylsulfonamide 4-Chlorobenzyl, Methylsulfonyl, Fluoro
Solubility Moderate (ACN/H2O) High (Polar groups enhance aqueous solubility)

Insights :
While both compounds share a chlorobenzyl/benzoyl motif, Compound 31 targets cyclooxygenase (COX) enzymes, unlike MK-0524 ’s DP receptor specificity. The trifluoromethylsulfonamide group in 31 enhances lipophilicity but reduces metabolic stability compared to MK-0524 ’s fluorine and methylsulfonyl groups .

Brominated Analogs (5-Bromo-7-Fluoro Derivative)

Structure: 2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic Acid Molecular Formula: C13H11BrFNO2 Molecular Weight: 312.13 g/mol .

Property Brominated Analog MK-0524
Substituents 5-Bromo, 7-Fluoro 4-Chlorobenzyl, 7-Fluoro, 5-Methylsulfonyl
LogP 2.1 (Estimated) 3.8 (Experimental)
Therapeutic Target Not reported DP Receptor

Insights : The absence of the 4-chlorobenzyl and methylsulfonyl groups in the brominated analog reduces steric bulk and receptor affinity. Bromine’s larger atomic radius may hinder binding compared to chlorine, though its electron-withdrawing effects could enhance acidity .

Biological Activity

2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid, commonly referred to by its CAS number 571170-81-5, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula: C21H19ClFNO4S
  • Molecular Weight: 435.90 g/mol
  • CAS Number: 571170-81-5

Research indicates that this compound acts as a selective antagonist for the prostaglandin D2 receptor (DP), which plays a significant role in mediating allergic responses and inflammation. The inhibition of DP receptor activity can potentially alleviate symptoms associated with asthma and other allergic conditions .

Antifungal Activity

One of the notable biological activities of this compound is its antifungal properties. In vitro studies have demonstrated that derivatives of this compound exhibit significant fungicidal activity against various strains of Botrytis cinerea, a common plant pathogen. The effectiveness was measured using the EC50 value, which indicates the concentration required to inhibit 50% of fungal growth. For instance:

  • Compound V-10 showed an EC50 value of 1.58 mg/L against the sensitive strain DL-11.
  • Other derivatives also exhibited high inhibition rates exceeding 70% at concentrations around 50 mg/L .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored through its interaction with prostaglandin receptors. The selective antagonism of the DP receptor suggests that it may reduce inflammation in conditions such as asthma and allergic rhinitis .

Case Studies

  • Fungicidal Efficacy Against Botrytis cinerea
    • A study evaluated various derivatives for their antifungal efficacy against two strains: sensitive (DL-11) and resistant (HLD-15). Compounds demonstrated varied levels of activity, with some outperforming established fungicides like procymidone and pyrimethanil .
  • Prostaglandin Receptor Antagonism
    • In a clinical study focusing on asthma treatment, the compound was shown to inhibit PGD2 binding to DP receptors with an IC50 value of 0.021 μM , indicating strong potential as a therapeutic agent for managing allergic conditions .

Summary of Biological Activities

Activity TypeAssessed ParameterResult
AntifungalEC50 against B. cinerea1.58 mg/L (V-10)
Anti-inflammatoryDP receptor inhibitionIC50 = 0.021 μM

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed experimentally?

The synthesis involves constructing the tetrahydrocyclopenta[b]indole core, introducing sulfonyl and fluorinated substituents, and ensuring regioselective functionalization. Challenges include:

  • Steric hindrance during cyclization of the indole ring, mitigated by using microwave-assisted synthesis to enhance reaction efficiency .
  • Sulfonation selectivity : The methylsulfonyl group at position 5 requires controlled oxidation of thioether intermediates with mCPBA (meta-chloroperbenzoic acid) under anhydrous conditions .
  • Chiral resolution : The acetic acid side chain at position 3 may require enantiomeric separation via chiral HPLC or enzymatic resolution .

Example protocol:

StepReagent/ConditionYield (%)Purity (HPLC)
CyclizationPd(OAc)₂, DMF, 120°C6592%
SulfonationmCPBA, CH₂Cl₂, 0°C7895%

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm regiochemistry of the 4-chlorobenzyl and methylsulfonyl groups. Key shifts:
  • Aromatic protons (7-fluoro indole): δ 7.2–7.8 ppm (multiplet) .
  • Methylsulfonyl group: δ 3.1 ppm (singlet) .
    • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 461.0845 for C₂₃H₂₀ClFNO₄S) .
    • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroindole core .

Advanced Research Questions

Q. What strategies optimize the compound’s solubility and bioavailability for in vitro assays?

  • Salt formation : Co-crystallization with sodium or potassium salts improves aqueous solubility (e.g., sodium acetate derivative increases solubility by 5× in PBS buffer) .
  • Prodrug approaches : Esterification of the acetic acid moiety (e.g., tert-butyl ester) enhances membrane permeability, with hydrolysis in vivo restoring activity .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in cell cultures (80% release over 72 hours) .

Q. How are data contradictions resolved in SAR studies involving this compound?

Contradictions between in vitro potency and in vivo efficacy often arise from metabolic instability or off-target effects. Strategies include:

  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., demethylation at the sulfonyl group reduces activity by 90%) .
  • Kinetic solubility assays : Differentiate false negatives due to precipitation (e.g., use of surfactants like Tween-80 in assay buffers) .
  • Selectivity panels : Screen against 50+ kinases or GPCRs to rule out off-target interactions (IC₅₀ >10 μM for non-targets) .

Q. What experimental designs are used to study the compound’s mechanism of action in complex biological systems?

  • Chemical proteomics : Use of biotinylated analogs for pull-down assays identifies protein targets (e.g., affinity purification-mass spectrometry identifies PDE4B as a primary target) .
  • CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. PDE4B⁻/⁻ cell lines .
  • Microscale thermophoresis (MST) : Measures binding affinity (Kd = 12 nM for PDE4B) with low sample consumption (5–10 μg protein) .

Methodological Considerations

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40°C), light (UV-A), and acidic/basic conditions (pH 2–9) for 48 hours. Monitor via UPLC-PDA:
ConditionDegradation Products% Remaining
pH 2, 37°CDes-fluoro analog65%
UV lightSulfoxide derivative45%
  • Long-term stability : Store at -80°C in amber vials with desiccant to prevent hydrolysis of the methylsulfonyl group .

Q. What computational tools predict interactions between this compound and biological targets?

  • Molecular docking (AutoDock Vina) : Models binding to PDE4B’s catalytic domain (ΔG = -9.2 kcal/mol) .
  • Molecular dynamics simulations (GROMACS) : Assess conformational stability over 100 ns trajectories (RMSD <2 Å) .
  • ADMET prediction (SwissADME) : Forecasts logP = 3.1, CNS permeability = moderate, and CYP3A4 inhibition risk .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Re-evaluate force fields : Adjust partial charges for the sulfonyl group in docking simulations (e.g., AM1-BCC vs. RESP charges) .
  • Solvent accessibility : Use PDBsum to verify if crystal structures include bound water molecules that affect ligand positioning .
  • Experimental validation : Perform surface plasmon resonance (SPR) to measure real-time binding kinetics (ka = 1.2×10⁵ M⁻¹s⁻¹, kd = 0.03 s⁻¹) .

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